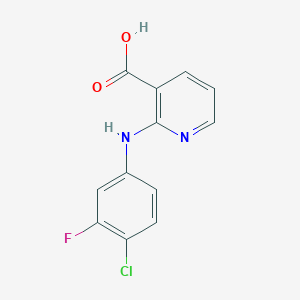

2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid

Descripción

2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a 4-chloro-3-fluoroanilino moiety. The chloro and fluoro substituents on the anilino ring enhance electronic effects and may influence binding affinity, metabolic stability, and lipophilicity compared to analogs with bulkier or more lipophilic groups (e.g., trifluoromethyl).

Propiedades

IUPAC Name |

2-(4-chloro-3-fluoroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMUUGMNDOEHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid typically involves the following steps:

Nucleophilic Substitution: The starting material, 4-chloro-3-fluoroaniline, undergoes nucleophilic substitution with a suitable pyridine derivative. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Carboxylation: The intermediate product is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the anilino group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other functionalized derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents like tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid is in pharmaceutical development. It serves as an important intermediate in the synthesis of various therapeutic agents:

- Anti-inflammatory Drugs : The compound has been utilized to develop non-steroidal anti-inflammatory drugs (NSAIDs) that target specific inflammatory pathways.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit promising activity against different cancer cell lines, particularly through mechanisms involving kinase inhibition.

Case Study: Anticancer Activity

A study investigated the efficacy of derivatives synthesized from 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid against breast cancer cells. The results demonstrated significant cytotoxic effects, with IC50 values ranging from 2 to 10 µM across various cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | MCF-7 | 5 | Inhibition of EGFR |

| Derivative B | MDA-MB-231 | 3 | Induction of apoptosis |

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in controlling pest populations while minimizing environmental impact makes it a valuable component in sustainable agriculture practices.

Application Example

The compound has been integrated into herbicide formulations that demonstrate selective action against broadleaf weeds without harming cereal crops. Field trials have shown a reduction in weed biomass by over 60% compared to untreated controls.

Material Science

The versatility of 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid extends to material science, where it is explored for developing advanced materials such as coatings and polymers. Its incorporation into polymer matrices enhances properties like thermal stability and chemical resistance.

Data Summary: Material Properties

| Property | Value |

|---|---|

| Thermal Stability (°C) | >300 |

| Chemical Resistance | Excellent against acids and bases |

Biochemical Research

In biochemical research, this compound plays a role in synthesizing biologically active molecules that aid in studying enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it a useful tool for researchers investigating metabolic pathways.

Mechanistic Insights

Research has shown that derivatives can act as enzyme inhibitors, affecting pathways critical for cell growth and survival. For example, one derivative was found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Analytical Chemistry

In analytical chemistry, 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid is utilized as a standard reference material. It aids in the accurate quantification of related compounds in complex mixtures, enhancing the reliability of analytical methods.

Application in Method Development

The compound has been used to develop high-performance liquid chromatography (HPLC) methods for determining concentrations of similar pyridine derivatives in pharmaceutical formulations.

Actividad Biológica

2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C10H8ClFNO2

- Molecular Weight : 229.63 g/mol

- CAS Number : 628691-93-0

- IUPAC Name : 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets in cells. Studies suggest that it may act as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

Biological Activity Overview

Research indicates that 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases. For instance, a related compound demonstrated significant inhibition of Aurora A kinase, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells at an IC50 of approximately 168.78 µM .

- Kinase Inhibition :

-

Antimicrobial Activity :

- Preliminary studies have indicated potential antimicrobial properties, although specific data on the efficacy against various pathogens remains limited.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Key Compounds for Comparison:

Niflumic Acid (2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid) Structural Difference: The anilino group contains a 3-trifluoromethyl substituent instead of 4-chloro-3-fluoro. Biological Activity: Potent TRPC6 inhibitor; attenuates glutamate-induced excitotoxicity in neuronal models and shows neuroprotective effects .

Mefenamic Acid (2-(2,3-Dimethylphenyl)aminobenzoic Acid) Structural Difference: Benzoic acid core (vs. pyridine) with 2,3-dimethylanilino substitution. Biological Activity: TRPC6 inhibitor; ameliorates cognitive deficits in Alzheimer’s disease (AD) mouse models . Implications: The pyridine core in the target compound may confer improved electronic interactions with target proteins compared to benzoic acid derivatives.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid Structural Difference: Pyrimidine core (vs. pyridine) with chloro and methyl substituents.

TRPC6 Channel Modulation:

- Target Compound : Predicted TRPC6 inhibitory activity based on structural similarity to niflumic acid. The chloro and fluoro substituents may optimize steric and electronic interactions with the channel’s binding pocket, though direct assay data are needed.

- Niflumic Acid : IC₅₀ values in the low micromolar range for TRPC6 inhibition; demonstrated efficacy in reducing neuronal excitotoxicity .

Neuroprotective Potential:

- Structural analogs like mefenamic acid show cognitive improvement in 3xTgAD mice, implying that the target compound’s substituents (chloro, fluoro) might fine-tune blood-brain barrier penetration or target engagement .

Physicochemical and Pharmacokinetic Properties

| Parameter | 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic Acid | Niflumic Acid | Mefenamic Acid | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |

|---|---|---|---|---|

| Core Structure | Pyridine | Pyridine | Benzoic acid | Pyrimidine |

| Substituents | 4-Cl, 3-F on anilino | 3-CF₃ on anilino | 2,3-CH₃ on anilino | 2-Cl, 6-CH₃ |

| logP (Predicted) | ~2.1 | ~3.5 | ~3.8 | ~1.8 |

| Aqueous Solubility | Moderate (fluoro enhances polarity) | Low (CF₃ increases lipophilicity) | Low | High (pyrimidine polarity) |

| Metabolic Stability | High (F substituents resist oxidation) | Moderate (CF₃ may slow metabolism) | Low (CH₃ groups prone to oxidation) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.